1-(3-Fluorophenyl)ethanamine hydrochloride
Overview
Description
1-(3-Fluorophenyl)ethanamine hydrochloride is a chemical compound with the CAS Number: 321429-49-6. It has a molecular weight of 175.63 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular formula of 1-(3-Fluorophenyl)ethanamine hydrochloride is C8H11ClFN . The Inchi Code is 1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 .Physical And Chemical Properties Analysis
1-(3-Fluorophenyl)ethanamine hydrochloride is a solid at room temperature . It has a molecular weight of 175.63 . The compound should be stored in a dry, cool, and well-ventilated place .Scientific Research Applications
Synthetic Applications in Drug Development
- It has been utilized in the efficient synthesis of Aprepitant, an NK(1) receptor antagonist, demonstrating a unique and highly stereoselective process (Brands et al., 2003).
Antimicrobial and Antifungal Properties
- Novel amides derived from 1-(3-Fluorophenyl)ethanamine have shown antimicrobial and antifungal activity, comparable to some medicinal standards (Pejchal et al., 2015).
Analytical Chemistry and Sensor Development
- The compound has been involved in studies for the development of fluorometric sensors, demonstrating selective quenching behavior in the presence of certain metal ions (Wanichacheva et al., 2010).
Potential in Antiarrhythmic Drug Development
- Derivatives of 1-(3-Fluorophenyl)ethanamine have been synthesized and studied for their antiarrhythmic activity, with some compounds progressing to clinical trials (Glushkov et al., 2011).
Ligand Development in Inorganic Chemistry
- It has been used in the synthesis of chiral, conformationally mobile tripodal ligands, highlighting its potential in the development of complex metal-ligand structures (Canary et al., 1998).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-(3-fluorophenyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKALWMOKWLLQMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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